N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
Description
The target compound, N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide, features a 3,4-dimethylphenyl acetamide core linked via a sulfanyl group to a 3-oxo-4-phenyl-3,4-dihydropyrazine heterocycle. Its synthesis likely involves S-alkylation or coupling reactions similar to those described for analogous compounds .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-8-9-16(12-15(14)2)22-18(24)13-26-19-20(25)23(11-10-21-19)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVVTIIRSGKDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the 3,4-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the dihydropyrazinone ring: This involves the condensation of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions.
Introduction of the sulfanylacetamide moiety: This step involves the reaction of the dihydropyrazinone intermediate with chloroacetic acid and a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition or activation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with substituted phenyl groups in the acetamide moiety exhibit distinct physical and chemical properties:
- N-(4-Methylphenyl)- and N-(4-Methoxyphenyl)- derivatives (, compounds 13a–b):
- Substituents: Methyl (13a) and methoxy (13b) groups at the para position of the phenyl ring.
- Melting Points: 288°C (13a) and 274°C (13b), indicating reduced symmetry and intermolecular forces compared to unsubstituted analogs .
- Synthesis: Prepared via diazonium salt coupling, achieving high yields (94–95%) .
Heterocyclic Ring Modifications
The sulfanyl-linked heterocycle significantly impacts molecular conformation and reactivity:
- 1,3,4-Oxadiazole Derivatives (): Example: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () uses an oxadiazole ring, favoring planar geometry and π-π stacking interactions.
Physicochemical and Spectroscopic Comparisons
Spectral Data
- IR Spectroscopy: C≡N Stretch: 2214 cm⁻¹ in cyanoacetamides () vs. absence in the target compound . C=O Stretch: ~1664 cm⁻¹ in acetamides (), consistent with the target’s acetamide group .
Mass Spectrometry :
Crystallographic and Hydrogen-Bonding Patterns
- Thiazole Derivatives (): Inversion dimers via N–H⋯N bonds (R₂²(8) motif) stabilize crystal packing .
- Target Compound : If crystallized, its dihydropyrazine ring could enable unique hydrogen-bonding networks, affecting solubility and stability.
Functional and Application-Based Differences
- Pharmacological Potential: Oxadiazole-indole hybrids () are bioactive, while diazonium-coupled analogs () lack reported activity .
- Agrochemical Use : Chloro-substituted acetamides () serve as herbicides (e.g., alachlor), highlighting substituent-dependent applications .
- Target Compound : The dihydropyrazine moiety may confer unique target specificity, warranting further bioactivity studies.
Biological Activity
N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The compound features a dimethylphenyl group and a pyrazine derivative linked through a sulfanyl acetamide moiety.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the pyrazine ring have shown efficacy against various bacterial strains. Studies suggest that the presence of the sulfanyl group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.
Anticancer Properties
The compound's potential as an anticancer agent has been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and inhibited the activation of NF-kB signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Testing : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability after 48 hours of exposure.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to untreated controls.
Data Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Study 1 |
| Anticancer | Induced apoptosis in MCF-7 and HeLa cells | Study 2 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
